2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . This can result in the prevention of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression of the cell cycle . This leads to a halt in the cell cycle and can result in cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell growth and induce apoptosis within these cells . This makes it a potential candidate for cancer treatment .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol plays a role in biochemical reactions, particularly as a potential inhibitor of CDK2, a cyclin-dependent kinase . It interacts with enzymes such as CDK2 and proteins like cyclin A2 . The nature of these interactions involves binding at the active site of the enzyme, potentially altering its function .
Cellular Effects
The compound exerts significant effects on various types of cells. It has been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like CDK2 . It inhibits the enzymatic activity of CDK2, leading to changes in gene expression and cell cycle progression .
Metabolic Pathways
The compound is likely involved in metabolic pathways related to the function of CDK2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent, particularly for its anticancer properties
Industry: Used in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylbenzyl)-1H-benzimidazole
Uniqueness
2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-15-2-4-16(5-3-15)13-25-19-17(12-22-25)18(20-14-21-19)24-8-6-23(7-9-24)10-11-26/h2-5,12,14,26H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTYRSKUTDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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